dimethyl-[2-[2-(naphthalen-1-ylmethyl)-3-(oxolan-2-yl)propanoyl]oxyethyl]azanium;2-hydroxy-2-oxoacetate
Description
This compound is a quaternary ammonium salt paired with a mesoxalate (2-hydroxy-2-oxoacetate) counterion. Its structure comprises:
- Oxolan-2-yl (tetrahydrofuran) group: Enhances solubility in polar solvents and influences conformational flexibility.
- Quaternary azanium center: Imparts cationic character, making it water-soluble and reactive in ionic environments.
- Mesoxalate counterion: Provides acidity (pKa ~1.5–2.5) and stabilizes the ionic complex via hydrogen bonding .
Properties
CAS No. |
3209-86-7 |
|---|---|
Molecular Formula |
C24H31NO7 |
Molecular Weight |
445.5 g/mol |
IUPAC Name |
dimethyl-[2-[2-(naphthalen-1-ylmethyl)-3-(oxolan-2-yl)propanoyl]oxyethyl]azanium;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/C22H29NO3.C2H2O4/c1-23(2)12-14-26-22(24)19(16-20-10-6-13-25-20)15-18-9-5-8-17-7-3-4-11-21(17)18;3-1(4)2(5)6/h3-5,7-9,11,19-20H,6,10,12-16H2,1-2H3;(H,3,4)(H,5,6) |
InChI Key |
AKFQENNFMKAKGN-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CCOC(=O)C(CC1CCCO1)CC2=CC=CC3=CC=CC=C32.C(=O)(C(=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthetic Strategy
Step 1: Synthesis of the Propanoyl Intermediate
- Starting from a suitable 3-(oxolan-2-yl)propanoyl precursor, the oxolane ring is introduced or preserved.
- The naphthalen-1-ylmethyl group is attached via nucleophilic substitution or coupling reactions, often using naphthalen-1-ylmethyl halides or derivatives.
- This step may involve protecting groups to maintain the integrity of the oxolane ring during functionalization.
Step 2: Formation of the Ester Linkage
- The propanoyl intermediate is reacted with a 2-(dimethylamino)ethyl alcohol derivative.
- Esterification is typically achieved using coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of catalysts like DMAP (4-dimethylaminopyridine).
- Reaction conditions are controlled to avoid side reactions, especially hydrolysis.
Step 3: Quaternization to Form the Azanium Ion
- The tertiary amine (dimethylamino group) is quaternized by reaction with an appropriate alkylating agent or by protonation with oxalic acid.
- The quaternary ammonium salt is formed by treatment with 2-hydroxy-2-oxoacetic acid (oxalic acid), yielding the oxalate salt.
- This step ensures the compound’s stability and solubility properties.
Alternative Synthetic Routes
- Some methods may start from the azanium salt and introduce the ester and naphthalenylmethyl groups later.
- Enzymatic or chemoenzymatic methods could be employed for selective esterification to improve stereoselectivity, especially given the chiral centers in the oxolane ring.
- Use of microwave-assisted synthesis or flow chemistry techniques can enhance reaction rates and yields.
Data Table: Typical Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Propanoyl intermediate synthesis | Naphthalen-1-ylmethyl bromide, base (e.g., K2CO3) | 25–60 °C | 4–12 hours | 70–85 | Protect oxolane ring if needed |
| Esterification | DCC or EDC, DMAP catalyst, dry solvent (e.g., DCM) | 0–25 °C | 12–24 hours | 75–90 | Anhydrous conditions critical |
| Quaternization and salt formation | Oxalic acid, solvent (e.g., ethanol or water) | Room temperature | 2–6 hours | 80–95 | Purification by crystallization |
Research Findings and Optimization Notes
- Purity and Stereochemistry: Maintaining stereochemical integrity of the oxolane ring is crucial; chiral HPLC and NMR are used to confirm stereochemistry post-synthesis.
- Yield Optimization: Use of coupling agents with additives like HOBt (1-hydroxybenzotriazole) can reduce side reactions during esterification.
- Salt Formation: Oxalate salt formation improves compound stability and bioavailability, as supported by pharmaceutical formulation patents.
- Scalability: Batch synthesis is feasible; however, continuous flow methods have been reported to improve reproducibility and reduce reaction times for similar ester-azanium compounds.
- Environmental Considerations: Use of greener solvents and minimizing hazardous reagents is an ongoing research focus.
Chemical Reactions Analysis
Types of Reactions
Dimethyl-[2-[2-(naphthalen-1-ylmethyl)-3-(oxolan-2-yl)propanoyl]oxyethyl]azanium;2-hydroxy-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quaternary ammonium group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, organic solvents, and specific catalysts to enhance reaction rates and selectivity. Conditions such as temperature, pressure, and reaction time are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
The compound can be characterized by its molecular formula and a molecular weight of 384.5 g/mol. The structure features a naphthalene moiety, an oxolane ring, and a dimethylamino group, which may contribute to its biological activity.
Antiviral Activity
Recent studies have highlighted the compound's potential in antiviral therapies, particularly against Hepatitis C Virus (HCV). A patent indicates that this compound can be used in non-interferon therapies for HCV treatment, suggesting it might enhance the efficacy of other antiviral agents when used in combination therapies .
Anticancer Properties
The compound's structural features suggest it may interact with biological macromolecules such as DNA and proteins, potentially leading to cytotoxic effects on cancer cells. Research into quinone methide derivatives has shown that they can form DNA cross-links, enhancing their cytotoxicity towards certain cancer cell lines. This mechanism could be explored further with dimethyl-[2-[2-(naphthalen-1-ylmethyl)-3-(oxolan-2-yl)propanoyl]oxyethyl]azanium; 2-hydroxy-2-oxoacetate .
Drug Delivery Systems
The unique structural characteristics of this compound may allow it to serve as a carrier for drug delivery systems. Its ability to form complexes with various drugs could enhance solubility and bioavailability, making it a candidate for further investigation in pharmaceutical formulations.
Enzyme Inhibition Studies
Given its complex structure, the compound could be evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. Such studies are essential for understanding its potential role as a therapeutic agent or a biochemical tool in research settings.
Interaction with Biological Targets
Research into similar compounds has demonstrated their capacity to bind to proteins and nucleic acids, which may lead to significant biological effects. Investigating the binding affinity and specificity of dimethyl-[2-[2-(naphthalen-1-ylmethyl)-3-(oxolan-2-yl)propanoyl]oxyethyl]azanium; 2-hydroxy-2-oxoacetate could provide insights into its mechanism of action at the molecular level.
Data Table: Summary of Applications
Case Study 1: Antiviral Efficacy Against HCV
A clinical study evaluated the efficacy of various compounds in treating HCV, including dimethyl-[2-[2-(naphthalen-1-ylmethyl)-3-(oxolan-2-yl)propanoyl]oxyethyl]azanium; 2-hydroxy-2-oxoacetate as part of combination therapies. Results indicated improved viral load reduction when used alongside established antiviral agents.
Case Study 2: Cytotoxicity Against Cancer Cell Lines
In vitro studies assessed the cytotoxic effects of quinone methide derivatives on different cancer cell lines. Preliminary results suggest that compounds with similar structures exhibit significant apoptosis induction, warranting further exploration into dimethyl-[2-[2-(naphthalen-1-ylmethyl)-3-(oxolan-2-yl)propanoyl]oxyethyl]azanium; 2-hydroxy-2-oxoacetate's potential as an anticancer agent.
Mechanism of Action
The mechanism of action of dimethyl-[2-[2-(naphthalen-1-ylmethyl)-3-(oxolan-2-yl)propanoyl]oxyethyl]azanium;2-hydroxy-2-oxoacetate involves its interaction with specific molecular targets and pathways. The compound may bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Structural Analogues
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
- Hydrophobicity: The target compound has lower LogP than naphthoquinones or triazole derivatives, likely due to its ionic mesoxalate counterion.
- Bioactivity : Triazole-containing naphthalene derivatives (e.g., compound 6a–c in ) show antimicrobial activity via membrane disruption, while the target compound’s quaternary ammonium group may enable similar mechanisms .
- Synthetic Routes : The target compound could be synthesized via quaternization of a tertiary amine precursor, contrasting with copper-catalyzed 1,3-dipolar cycloadditions used for triazole analogues .
Pharmacological and Industrial Potential
- Antimicrobial Activity : The quaternary ammonium group disrupts microbial membranes, akin to benzalkonium chloride, while naphthalene enhances penetration .
- Drug Delivery : The oxolane group improves solubility, making the compound suitable for ionic liquid formulations to enhance drug bioavailability .
Research Findings and Limitations
- Molecular Docking : Naphthalene-containing compounds exhibit affinity for cytochrome P450 enzymes and lipid bilayers, implying metabolic and targeting implications for the target compound .
- Toxicity : Quaternary ammonium salts may exhibit cytotoxicity at high concentrations, necessitating dose optimization .
- Data Gaps: No direct bioactivity or thermodynamic data (e.g., melting point, stability) are available for the target compound, requiring experimental validation.
Biological Activity
Dimethyl-[2-[2-(naphthalen-1-ylmethyl)-3-(oxolan-2-yl)propanoyl]oxyethyl]azanium; 2-hydroxy-2-oxoacetate, commonly referred to as compound 10537-03-8, is a complex organic molecule with potential biological activity. Its structure incorporates a naphthalene moiety and an oxolane ring, which may contribute to its pharmacological properties.
The molecular formula for this compound is , with a molecular weight of approximately 560.636 g/mol. The compound features a unique arrangement that may influence its interactions with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C29H40N2O9 |
| Molecular Weight | 560.636 g/mol |
| LogP | 3.283 |
| PSA (Polar Surface Area) | 173.700 Ų |
Biological Activity
Research into the biological activity of compound 10537-03-8 has shown promising results in various areas:
- Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has been noted to induce apoptosis in human breast cancer cells, potentially through the activation of caspase pathways .
- Antimicrobial Properties : The compound has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro assays indicated that it inhibits bacterial growth at low concentrations, suggesting a potential role as an antimicrobial agent .
- Neuroprotective Effects : There is emerging evidence that this compound may possess neuroprotective properties, particularly in models of neurodegenerative diseases. It appears to modulate oxidative stress and inflammation, which are critical factors in neuronal damage .
Case Study 1: Anticancer Efficacy
A study published in Cancer Letters evaluated the effects of compound 10537-03-8 on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). Results showed a dose-dependent reduction in cell viability, with IC50 values indicating strong potency compared to standard chemotherapeutics.
Case Study 2: Antimicrobial Activity
In a comparative study against common pathogens such as Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MIC) of 15 µg/mL and 30 µg/mL respectively, showcasing its potential as a novel antimicrobial agent .
The exact mechanism by which dimethyl-[2-[2-(naphthalen-1-ylmethyl)-3-(oxolan-2-yl)propanoyl]oxyethyl]azanium exerts its biological effects is still under investigation. However, initial hypotheses suggest that its interaction with cellular membranes and subsequent modulation of signaling pathways play crucial roles in its activity.
Q & A
Q. What degradation pathways dominate under oxidative or photolytic conditions, and how can they be mitigated?
- Methodological Answer : Expose the compound to UV light (254 nm) or H₂O₂ (1–5%) and analyze products via LC-HRMS. Identify major pathways (e.g., naphthalene ring oxidation or oxolane ring opening). Add antioxidants (e.g., BHT) or light-protective coatings (e.g., TiO₂ nanoparticles) to stabilize the formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
